2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups can be done through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.
2-Phenylquinoline: A compound with similar structural features.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
355420-87-0 |
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Molecular Formula |
C26H19Cl2NO3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-20(28)11-12-22(21)29-25)26(31)32-14-23(30)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
GYBPCMVXZZROMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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